molecular formula C7H3FN2O2 B13614319 1-Fluoro-2-isocyano-4-nitrobenzene CAS No. 730971-46-7

1-Fluoro-2-isocyano-4-nitrobenzene

Cat. No.: B13614319
CAS No.: 730971-46-7
M. Wt: 166.11 g/mol
InChI Key: FPYPFGZEEDPOIP-UHFFFAOYSA-N
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Description

1-Fluoro-2-isocyano-4-nitrobenzene is an organic compound with the molecular formula C7H3FN2O2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, isocyano, and nitro groups

Preparation Methods

The synthesis of 1-Fluoro-2-isocyano-4-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a fluoronitrobenzene derivative, the isocyano group can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Fluoro-2-isocyano-4-nitrobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could result in the replacement of the fluorine atom with another substituent .

Scientific Research Applications

1-Fluoro-2-isocyano-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyano-4-nitrobenzene primarily involves nucleophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The isocyano group can also participate in various chemical reactions, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

1-Fluoro-2-isocyano-4-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the combination of the fluorine, isocyano, and nitro groups, which impart distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-fluoro-2-isocyano-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYPFGZEEDPOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288580
Record name Benzene, 1-fluoro-2-isocyano-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730971-46-7
Record name Benzene, 1-fluoro-2-isocyano-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730971-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-2-isocyano-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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